molecular formula C19H18N2O B5876733 N-(5,7-dimethyl-8-quinolinyl)-4-methylbenzamide

N-(5,7-dimethyl-8-quinolinyl)-4-methylbenzamide

Cat. No. B5876733
M. Wt: 290.4 g/mol
InChI Key: VBVPQMUASKOJAN-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-8-quinolinyl)-4-methylbenzamide, also known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent antagonist of the ionotropic glutamate receptor NMDA, which is involved in several neurological and psychiatric disorders. DMQX has been extensively studied for its role in modulating the glutamatergic system, and its potential therapeutic applications.

Mechanism of Action

N-(5,7-dimethyl-8-quinolinyl)-4-methylbenzamide acts as a non-competitive antagonist of the NMDA receptor, binding to a site on the receptor that is distinct from the glutamate binding site. By blocking the receptor, N-(5,7-dimethyl-8-quinolinyl)-4-methylbenzamide can modulate the excitatory neurotransmission mediated by glutamate, and thus affect neuronal function.
Biochemical and Physiological Effects:
N-(5,7-dimethyl-8-quinolinyl)-4-methylbenzamide has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of calcium influx, and the induction of apoptosis in certain neuronal populations. It has also been shown to have anti-inflammatory effects, and to modulate the release of several neurotransmitters.

Advantages and Limitations for Lab Experiments

N-(5,7-dimethyl-8-quinolinyl)-4-methylbenzamide has several advantages for use in lab experiments, including its potency and selectivity for the NMDA receptor, its ability to modulate glutamatergic neurotransmission, and its well-established pharmacological profile. However, its limitations include its potential toxicity at high doses, and the need for careful dosing and administration to avoid unwanted effects.

Future Directions

There are several future directions for the use of N-(5,7-dimethyl-8-quinolinyl)-4-methylbenzamide in scientific research. One area of interest is the investigation of its potential therapeutic applications in neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. Another area of interest is the development of more selective and potent NMDA receptor antagonists, which could have improved therapeutic efficacy and reduced toxicity. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(5,7-dimethyl-8-quinolinyl)-4-methylbenzamide, and to investigate its effects on neuronal function and behavior in more detail.

Synthesis Methods

N-(5,7-dimethyl-8-quinolinyl)-4-methylbenzamide can be synthesized through a multi-step process that involves the reaction of 8-aminoquinoline with 4-methylbenzoyl chloride, followed by cyclization with phosphorus oxychloride. The resulting compound is then subjected to further reactions to obtain the final product.

Scientific Research Applications

N-(5,7-dimethyl-8-quinolinyl)-4-methylbenzamide has been used extensively in scientific research to investigate the role of the NMDA receptor in various neurological and psychiatric disorders. It has been found to be a potent antagonist of the receptor, and can therefore be used to study the effects of NMDA receptor blockade on neuronal function and behavior.

properties

IUPAC Name

N-(5,7-dimethylquinolin-8-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-12-6-8-15(9-7-12)19(22)21-17-14(3)11-13(2)16-5-4-10-20-18(16)17/h4-11H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVPQMUASKOJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C3=C2N=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201305
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5,7-dimethylquinolin-8-yl)-4-methylbenzamide

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